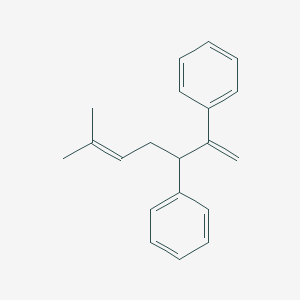
4-amino-4-deoxy-alpha-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-4-deoxy-alpha-L-arabinopyranose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-deoxy-alpha-L-arabinopyranose typically involves the reduction of 4-nitro-4-deoxy-alpha-L-arabinopyranose. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions generally include a solvent like ethanol and a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Further reduction can lead to the formation of a hydroxylamine derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .
Aplicaciones Científicas De Investigación
4-amino-4-deoxy-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Medicine: It is investigated for its potential in developing new antibiotics and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-4-deoxy-alpha-D-glucopyranose
- 4-amino-4-deoxy-alpha-D-galactopyranose
- 4-amino-4-deoxy-alpha-D-mannopyranose
Uniqueness
4-amino-4-deoxy-alpha-L-arabinopyranose is unique due to its specific role in bacterial resistance mechanisms. Unlike its similar compounds, it is specifically involved in the modification of lipid A, which is crucial for bacterial survival under antibiotic stress .
Propiedades
Número CAS |
734501-73-6 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1 |
Clave InChI |
OEVMNXDFKAZCIM-QMKXCQHVSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)



![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)






![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
